2-氨基-N-(4-甲氧基苯甲基)苯甲酰胺

描述

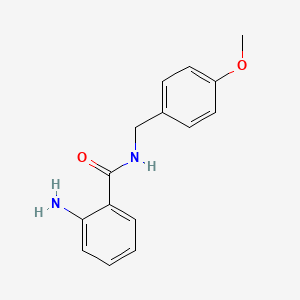

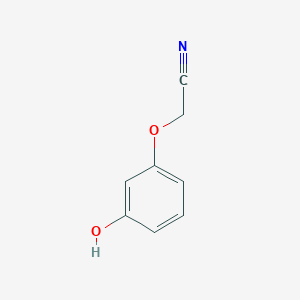

2-amino-N-(4-methoxybenzyl)benzamide is a chemical compound with the CAS Number: 221539-30-6 . It has a molecular weight of 256.3 . This compound is used in biochemical research .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-(4-methoxybenzyl)benzamide . The InChI code for this compound is 1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) . This code provides a specific identifier for the molecular structure of this compound.科学研究应用

Antioxidant Activity

Benzamide compounds, including “2-amino-N-(4-methoxybenzyl)benzamide”, have been found to exhibit significant antioxidant activity . They are capable of scavenging free radicals and chelating metals, which makes them effective in neutralizing harmful oxidative stress in biological systems .

Antibacterial Activity

These compounds have also shown promising antibacterial properties . They have been tested in vitro against various gram-positive and gram-negative bacteria, and some have shown moderate antibacterial activities .

Anti-Microbial Activity

Benzamides have been studied for their anti-microbial activity . They have shown effectiveness against various microbes, making them potential candidates for the development of new antimicrobial drugs .

Anti-Fungal Activity

In addition to their antibacterial and antimicrobial properties, benzamides have also demonstrated anti-fungal activity . This makes them useful in the treatment of various fungal infections .

Anti-Inflammatory Activity

Benzamides, including “2-amino-N-(4-methoxybenzyl)benzamide”, have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Proteomics Research

“2-amino-N-(4-methoxybenzyl)benzamide” is used in proteomics research . It is used as a biochemical in the study of proteins, their structures, and functions .

Industrial Applications

Amide compounds are widely used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Drug Discovery

Recently, amide compounds, including “2-amino-N-(4-methoxybenzyl)benzamide”, have been used in drug discovery . They are being studied for their potential use in the development of new drugs for various diseases .

作用机制

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets through binding to active sites, altering protein conformation, or modulating enzymatic activity

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways. More research is needed to understand the specific pathways and their downstream effects.

Result of Action

As a biochemical used in proteomics research , it may influence protein function or expression, leading to changes at the cellular level

属性

IUPAC Name |

2-amino-N-[(4-methoxyphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-12-8-6-11(7-9-12)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGHGODWSGIUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methoxybenzyl)benzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-(thian-4-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2487295.png)

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![Benzo[b]thiophen-2-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2487302.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2487307.png)

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)

![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2487311.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)